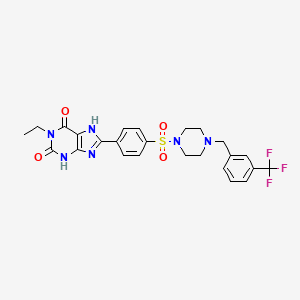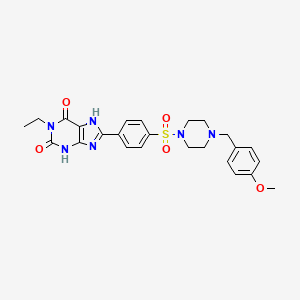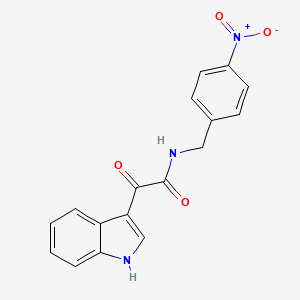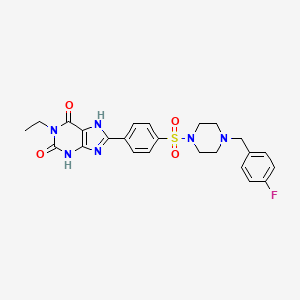
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves several steps. One common method includes the following steps:
Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions.
Formation of the purine core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves nucleophilic or electrophilic substitution reactions, often using halogenated precursors.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-target drug, particularly as an adenosine receptor antagonist.
Biological Research: Its interactions with various biological targets make it useful for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves its role as an adenosine receptor antagonist. It binds to adenosine receptors, blocking the action of adenosine, which is a neurotransmitter involved in various physiological processes. This blockade can modulate cardiovascular and neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-8-phenylxanthine: Another adenosine receptor antagonist with similar pharmacological properties.
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and adenosine receptor antagonism.
Uniqueness
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is unique due to its multi-target activity, particularly its ability to block multiple adenosine receptor subtypes with high affinity and selectivity. This makes it a promising candidate for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C24H25FN6O4S |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
1-ethyl-8-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-5-9-19(10-6-17)36(34,35)30-13-11-29(12-14-30)15-16-3-7-18(25)8-4-16/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
Clé InChI |
AQZAJVBRYMBFPK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


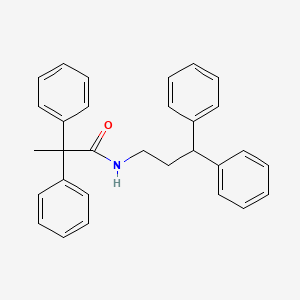

![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-1-methyl-1H-benzimidazole](/img/structure/B10793097.png)

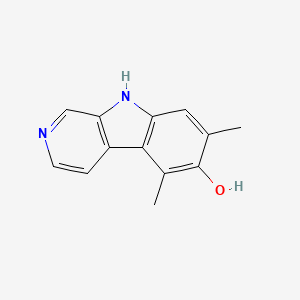
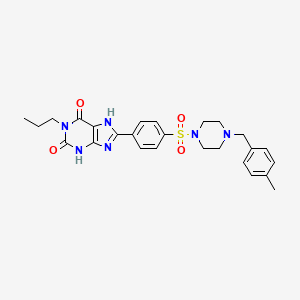
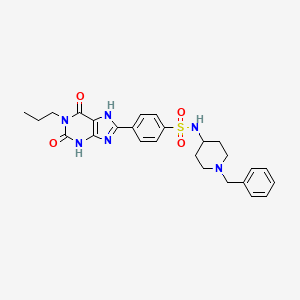
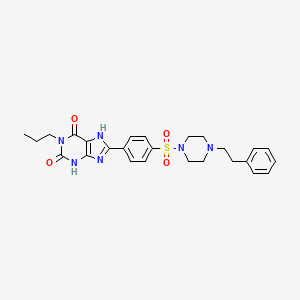
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793131.png)
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793145.png)
